Clopidogrel hydrochloride is synthesized from various starting materials through complex chemical processes. The primary source for its synthesis involves the racemic mixture of clopidogrel, which is then converted into its hydrochloride form to enhance solubility and bioavailability.
The synthesis of clopidogrel hydrochloride involves several steps, including the preparation of chiral intermediates and the final conversion to the hydrochloride salt. Various methods have been reported, including asymmetric synthesis techniques that utilize chiral auxiliaries.
Clopidogrel hydrochloride has a complex molecular structure characterized by a thienopyridine ring system. The molecular formula is , and its molecular weight is approximately 321.82 g/mol.
Clopidogrel undergoes various chemical reactions during its synthesis, including:
The isolation process typically includes:
Clopidogrel functions as an irreversible antagonist of the P2Y12 receptor on platelets. Upon administration, it is metabolized into an active thiol metabolite that binds covalently to the receptor, leading to:
The compound exhibits significant stability in solid form but may degrade if exposed to excessive humidity or temperatures above specified limits .
Clopidogrel hydrochloride is primarily used in clinical settings for:
Clopidogrel hydrochloride, chemically designated as methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate hydrochloride, possesses a molecular weight of 321.82 g/mol and the empirical formula C₁₆H₁₆ClNO₂S·HCl [10]. The molecule features two chiral centers: the C7 carbon of the thienopyridine ring and the C2 carbon of the 2-chlorophenylglycine moiety. However, steric constraints limit stereoisomerism to a single chiral axis, with the therapeutically active enantiomer exhibiting an S-configuration at the C2 position [5] [9]. The absolute configuration critically determines pharmacological activity, as the R-enantiomer is biologically inert. Industrial synthesis typically achieves >99.9% enantiomeric purity through chromatographic or diastereomeric crystallization techniques to minimize the R-isomer content, which is rigorously controlled to <0.1% in pharmaceutical-grade material [5].
X-ray diffraction studies reveal distinct packing arrangements for polymorphic forms. Form I (monoclinic P2₁ space group) and Form II (orthorhombic P2₁2₁2₁ space group) exhibit differential hydrogen-bonding networks and lattice energies. Form II demonstrates a lower density (1.462 g/cm³) compared to Form I (1.505 g/cm³), attributed to conformational differences in the thienopyridine ring and altered sulfate anion coordination [6]. The asymmetric unit of Form II contains one clopidogrel cation and one bisulfate anion, stabilized by N⁺–H···O⁻ hydrogen bonds along the c-axis. This arrangement enhances thermodynamic stability and reduces electrostatic susceptibility, making Form II preferable for industrial processing [6] [9].
Table 1: Crystallographic Parameters of Clopidogrel Hydrochloride Polymorphs
Parameter | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁ | P2₁2₁2₁ |
Density (g/cm³) | 1.505 | 1.462 |
Unit Cell Volume (ų) | - | 1908 |
Hydrogen Bonding | Cation-anion chains | Screw-axis stabilized |
Clopidogrel hydrochloride exhibits pH-dependent solubility, with high solubility in acidic media (≥50 mg/mL at pH ≤2) and negligible solubility above pH 6 [10]. The compound degrades via hydrolytic pathways: ester cleavage yields inactive carboxylic acid derivatives (85–90% of absorbed dose), while oxidation produces reactive thiophene sulfoxides. Solid-state stability studies indicate that Form II remains unchanged under 75% relative humidity at 25°C for 24 months, whereas amorphous forms absorb moisture and degrade. Photostability testing reveals decomposition under UV light (254 nm), necessitating light-protected packaging [4] [6].
The experimental logP (octanol/water) of clopidogrel is 4.50 ± 0.20, reflecting high lipophilicity that facilitates membrane permeation [10]. The molecule contains two ionizable groups: the tertiary amine (pKa = 4.50) and the hydrochloride salt (pKa ≈ −5). The zwitterionic character dominates at physiological pH (7.4), where the protonated amine and un-ionized ester coexist. This property influences its absorption profile, with food reducing the AUC of the active metabolite by 57% due to altered ionization [4] [10].
Table 2: Key Physicochemical Parameters of Clopidogrel Hydrochloride
Property | Value | Conditions |
---|---|---|
logP | 4.50 ± 0.20 | Octanol/water, 25°C |
pKa (amine) | 4.50 | Aqueous solution, 25°C |
Solubility | ≥50 mg/mL | pH ≤2, 25°C |
Melting Range | 176–178°C | Form II |
The synthesis hinges on the stereoselective formation of (S)-2-chlorophenylglycine methyl ester. Industrial routes employ racemic resolution using L-(+)-tartaric acid or D-(-)-toluyltartaric acid to form diastereomeric salts, separated by fractional crystallization [5] [8]. Alternatively, microbial ketoreductases catalyze asymmetric reduction of 2-chloroacetophenone imines to yield enantiomerically enriched intermediates (ee >98%). The resolved glycinate undergoes condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via Mannich-type reaction, followed by HCl salt formation to precipitate clopidogrel hydrochloride [8].
Chiral transition-metal catalysts enable enantioselective glycinate synthesis. Ru(II)-BINAP complexes hydrogenate α-enamido phosphonates with 94% ee, while Pd-catalyzed asymmetric allylic amination achieves 90% ee [5]. Kinetic resolution using immobilized Candida antarctica lipase B selectively hydrolyzes the R-enantiomer from racemic methyl 2-chlorophenylglycinate, leaving the S-isomer intact (enantiomeric ratio >200) [8]. These methods reduce waste compared to classical resolutions.
Solvent minimization strategies include using ethyl acetate/water biphasic systems for extractions, replacing dichloromethane. Mechanochemical synthesis (ball milling) combines clopidogrel free base with picric acid in solvent-free conditions to yield crystalline salts with 98% yield and reduced E-factor [9]. Continuous-flow reactors optimize the Mannich condensation at 60°C, achieving 92% conversion in 10 minutes residence time, eliminating batch-processing variability [8].
Form II crystallizes as an anhydrous orthorhombic lattice with a characteristic X-ray powder diffraction (XRPD) peak at 6.8° 2θ (Cu Kα) [6]. Unlike Form I, it lacks channel hydrates and resists water incorporation up to 90% RH. Pseudopolymorphs with ethanol (Form 1) and n-pentanol (Form 2) exhibit distinct thermal profiles: ethanol solvate desolvates at 78°C (ΔH = 18.2 kJ/mol), while n-pentanol releases at 115°C (ΔH = 22.7 kJ/mol) [9]. Density functional tight-binding (DFTB3) calculations confirm Form II has 7.3 kcal/mol higher lattice energy than simulated solvent-free forms, explaining its stability [9].
Crystallization kinetics dictate Form II morphology: rapid cooling yields needles with high electrostatic charge, while controlled antisolvent addition (acetone/water) produces low-aspect-ratio crystals with enhanced flowability [6]. Bioavailability studies correlate crystal form with dissolution: Form II tablets exhibit 15% higher Cmax than Form I equivalents due to faster disintegration. Hydrate formation during wet granulation reduces AUC by 23% by creating diffusion barriers, necessitating strict humidity control during manufacturing [4] [6].
Table 3: Hydration States and Thermal Properties of Clopidogrel Pseudopolymorphs
Form | Solvent/Water | Thermal Event | Temperature (°C) | Enthalpy (kJ/mol) |
---|---|---|---|---|
Ethanol Solvate | Ethanol | Desolvation | 78 | 18.2 |
n-Pentanol Solvate | n-Pentanol | Desolvation | 115 | 22.7 |
Channel Hydrate | H₂O | Dehydration | 63 | 15.9 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7